molecular formula C15H18F3N3O2S B10941106 4-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide

4-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide

Cat. No.: B10941106
M. Wt: 361.4 g/mol
InChI Key: HJKAWODDMQQLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl and trifluoromethyl groups, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE typically involves multiple steps. One common approach includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the sulfonamide group.

    Clemmensen Reduction: This reduction process converts the acyl group to an alkane.

    Nitration and Subsequent Reduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-METHYL-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The trifluoromethyl group enhances its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both methyl and trifluoromethyl groups

Properties

Molecular Formula

C15H18F3N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

4-methyl-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]benzenesulfonamide

InChI

InChI=1S/C15H18F3N3O2S/c1-11-4-6-13(7-5-11)24(22,23)19-8-3-9-21-12(2)10-14(20-21)15(16,17)18/h4-7,10,19H,3,8-9H2,1-2H3

InChI Key

HJKAWODDMQQLHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.